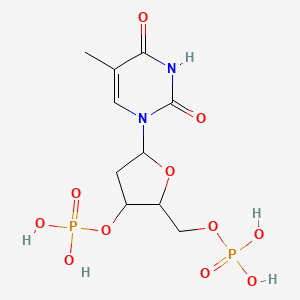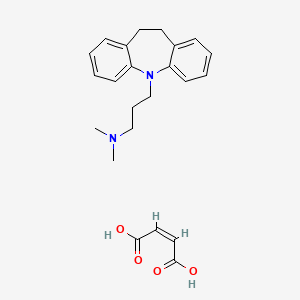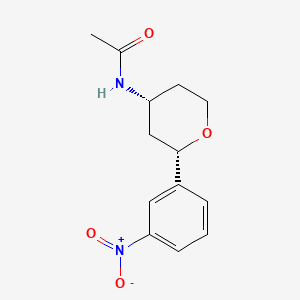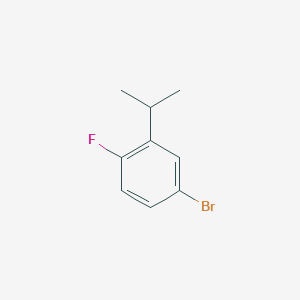
4-Bromo-1-fluoro-2-isopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Bromo-1-fluoro-2-isopropylbenzène est un composé aromatique de formule moléculaire C9H10BrF. Il s'agit d'un dérivé du benzène où les atomes d'hydrogène sont remplacés par des groupes brome, fluor et isopropyle. Ce composé est principalement utilisé dans la recherche et les applications industrielles en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 4-Bromo-1-fluoro-2-isopropylbenzène implique généralement des réactions de substitution aromatique électrophile. Une méthode courante est la bromation du fluorobenzène en présence d'un catalyseur acide de Lewis tel que le bromure de fer (III) ou le tribromure d'aluminium . Le groupe isopropyle peut être introduit par alkylation de Friedel-Crafts en utilisant du chlorure d'isopropyle et du chlorure d'aluminium comme catalyseur .
Méthodes de production industrielle : La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Les réactions sont effectuées dans des environnements contrôlés pour assurer un rendement et une pureté élevés. L'utilisation de systèmes catalytiques avancés et de conditions de réaction optimisées est cruciale pour une production efficace.
Analyse Des Réactions Chimiques
Types de réactions : Le 4-Bromo-1-fluoro-2-isopropylbenzène subit différents types de réactions chimiques, notamment :
Réactions de substitution : La substitution aromatique électrophile est une réaction courante où les atomes de brome ou de fluor peuvent être remplacés par d'autres substituants.
Oxydation et réduction : Le composé peut subir une oxydation pour former des quinones correspondantes ou une réduction pour former des dérivés hydro.
Réactifs et conditions courantes :
Bromation : Brome et un catalyseur acide de Lewis (par exemple, FeBr3).
Alkylation de Friedel-Crafts : Chlorure d'isopropyle et AlCl3.
Oxydation : Permanganate de potassium ou trioxyde de chrome.
Réduction : Gaz hydrogène avec un catalyseur au palladium.
Principaux produits formés :
Produits de substitution : Divers benzènes substitués en fonction des réactifs utilisés.
Produits d'oxydation : Quinones et autres dérivés oxydés.
Produits de réduction : Dérivés hydro et autres formes réduites.
4. Applications de la recherche scientifique
Le 4-Bromo-1-fluoro-2-isopropylbenzène est largement utilisé dans la recherche scientifique en raison de ses propriétés chimiques polyvalentes. Certaines de ses applications comprennent :
Chimie : Utilisé comme intermédiaire dans la synthèse de composés organiques plus complexes.
Biologie : Employé dans l'étude des interactions enzymatiques et des voies métaboliques.
Industrie : Utilisé dans la production de produits agrochimiques, de colorants et de polymères.
5. Mécanisme d'action
Le mécanisme d'action du 4-Bromo-1-fluoro-2-isopropylbenzène implique son interaction avec diverses cibles moléculaires. Dans les réactions de substitution aromatique électrophile, le composé forme un complexe sigma avec l'électrophile, suivi de l'élimination d'un proton pour restaurer l'aromaticité . La présence d'atomes de brome et de fluor influence la réactivité et l'orientation des réactions de substitution.
Composés similaires :
1-Bromo-4-fluorobenzène : Structure similaire mais sans le groupe isopropyle.
4-Bromo-2-fluoro-1-isopropylbenzène : Isomère de position avec un motif de substitution différent.
1-Bromo-4-isopropylbenzène : Contient des groupes brome et isopropyle mais pas de fluor.
Unicité : Le 4-Bromo-1-fluoro-2-isopropylbenzène est unique en raison de la disposition spécifique de ses substituants, ce qui confère des propriétés chimiques et une réactivité distinctes. La présence d'atomes de brome et de fluor améliore ses réactions de substitution électrophile, ce qui en fait un composé précieux en chimie organique synthétique.
Applications De Recherche Scientifique
4-Bromo-1-fluoro-2-isopropylbenzene is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-fluoro-2-isopropylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the removal of a proton to restore aromaticity . The presence of bromine and fluorine atoms influences the reactivity and orientation of the substitution reactions.
Comparaison Avec Des Composés Similaires
1-Bromo-4-fluorobenzene: Similar structure but lacks the isopropyl group.
4-Bromo-2-fluoro-1-isopropylbenzene: A positional isomer with different substitution pattern.
1-Bromo-4-isopropylbenzene: Contains bromine and isopropyl groups but lacks fluorine.
Uniqueness: 4-Bromo-1-fluoro-2-isopropylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms enhances its electrophilic substitution reactions, making it a valuable compound in synthetic organic chemistry.
Propriétés
Formule moléculaire |
C9H10BrF |
|---|---|
Poids moléculaire |
217.08 g/mol |
Nom IUPAC |
4-bromo-1-fluoro-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10BrF/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3 |
Clé InChI |
SOBRHULVZPCEQE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




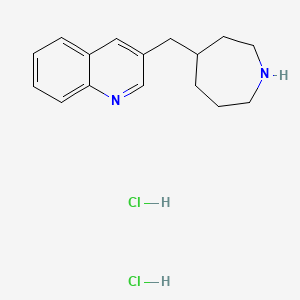
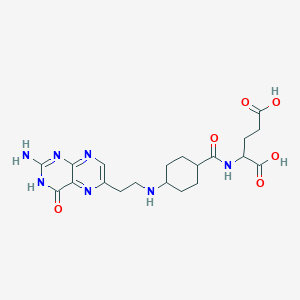
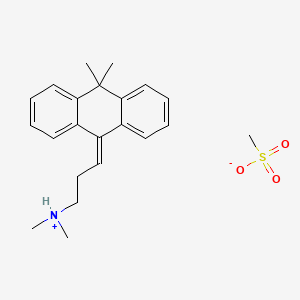
![copper;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron](/img/structure/B12301778.png)
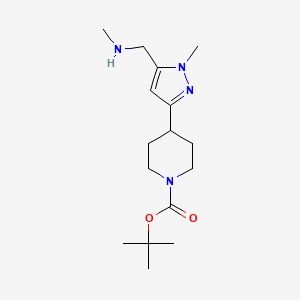

![7-(3-Methoxybenzyl)-4-methyl-2-(piperidin-3-yl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one dihydrochloride](/img/structure/B12301813.png)
![N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12301819.png)
